molecular formula C15H13Cl2NO B5861785 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide

2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide

Cat. No. B5861785
M. Wt: 294.2 g/mol
InChI Key: JALRQHNEZFQZDM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide, also known as CCMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMB is a member of the benzamide class of compounds and has been shown to possess a range of biological activities, including anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of these mediators.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapeutic agent. Additionally, 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is its potential as a therapeutic agent for a range of conditions. Additionally, 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is its relatively low yield in the synthesis process, which may limit its availability for further research.

Future Directions

There are several future directions for research on 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide. One potential direction is to further investigate its potential as a therapeutic agent for inflammatory conditions such as arthritis and neuropathic pain. Another potential direction is to investigate its potential as a cancer therapeutic agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to optimize the synthesis process of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide to increase its yield and availability for further research.

Synthesis Methods

The synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 4-chloro-2-methylaniline in the presence of a base to form 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been studied for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-9-3-5-12(13(17)7-9)15(19)18-14-6-4-11(16)8-10(14)2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALRQHNEZFQZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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